6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Overview
Description
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine is a heterocyclic compound with the molecular formula C5H4ClN5. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
- NSAIDs (nonsteroidal anti-inflammatory drugs) generally act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. These prostaglandins play a crucial role in inflammation, pain, and fever .
- By blocking COX-2, it suppresses inflammation and pain. However, it’s essential to balance this effect with the potential risk of gastrointestinal (GI) side effects due to COX-1 inhibition .
- Inhibition of COX-2 reduces prostaglandin production, leading to decreased inflammation and pain. COX-1 inhibition, however, may cause GI issues .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can have different functional groups attached to the triazole or pyridazine rings .
Scientific Research Applications
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
6-Chloro[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the amine group.
1,2,4-Triazolo[4,3-b]pyridazin-3-amine: Similar structure but without the chlorine atom.
Uniqueness
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFHEBCGWJBDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568314 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53890-39-4 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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